4-(1H-imidazol-1-yl)benzonitrile

Catalog No.
S705437
CAS No.
25372-03-6
M.F
C10H7N3
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1H-imidazol-1-yl)benzonitrile

CAS Number

25372-03-6

Product Name

4-(1H-imidazol-1-yl)benzonitrile

IUPAC Name

4-imidazol-1-ylbenzonitrile

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C10H7N3/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H

InChI Key

GYFGZFJGMRRTTP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)N2C=CN=C2

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=CN=C2

The exact mass of the compound 4-(1H-imidazol-1-yl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(1H-imidazol-1-yl)benzonitrile (CAS 25372-03-6) is a high-value, rigid ditopic building block featuring both a soft imidazole nitrogen and a harder nitrile nitrogen donor [1]. Operating as a highly crystalline solid with a melting point of 148–153 °C, it provides excellent thermal stability and handling characteristics for both laboratory and industrial-scale synthesis . Its strictly linear geometry and polarized electronic structure make it a highly predictable precursor for the rational design of metal-organic frameworks (MOFs), coordination polymers, and advanced pharmaceutical intermediates, where precise spatial orientation and dual-coordination modes are critical for reproducible manufacturing .

Substituting 4-(1H-imidazol-1-yl)benzonitrile with its meta-isomer (3-(1H-imidazol-1-yl)benzonitrile) or a monotopic analog like 1-phenylimidazole fundamentally disrupts process predictability . The meta-isomer introduces a ~120° bend in the coordination vector, which prevents the formation of linear 1D chains or symmetrical 3D frameworks, instead forcing unpredictable helical or low-symmetry topologies that alter the material's porosity and stability [1]. Furthermore, replacing the nitrile group with a carboxylic acid (as in 4-(1H-imidazol-1-yl)benzoic acid) shifts the coordination chemistry from a neutral, nitrogen-only donor system to an anionic mixed-donor system, requiring complete redevelopment of the synthetic conditions, pH controls, and solvent systems used in the manufacturing pipeline [2].

Coordination Vector Linearity and Framework Predictability

The para-substitution of 4-(1H-imidazol-1-yl)benzonitrile enforces a rigid, linear coordination vector between the imidazole nitrogen and the nitrile nitrogen, which is essential for constructing highly symmetrical, predictable metal-organic frameworks [1]. In contrast, the meta-isomer 3-(1H-imidazol-1-yl)benzonitrile introduces a severe geometric bend, drastically altering the resulting crystal packing and framework topology .

Evidence DimensionN-to-N Coordination Vector Angle
Target Compound Data~180° (linear geometry, promotes symmetrical 3D networks)
Comparator Or Baseline3-(1H-imidazol-1-yl)benzonitrile: ~120° (bent geometry, promotes helical/lower-symmetry networks)
Quantified Difference~60° difference in spatial trajectory
ConditionsCrystallographic modeling of ditopic coordination

Procuring the para-isomer ensures predictable, symmetrical framework assembly, whereas the meta-isomer will fail in applications requiring linear bridging.

Thermal Stability and Handling State

The presence of the highly polar nitrile group significantly enhances the intermolecular forces within the bulk material compared to unfunctionalized phenylimidazoles [1]. This results in 4-(1H-imidazol-1-yl)benzonitrile being a stable, easily weighable crystalline solid at room temperature, whereas 1-phenylimidazole is a liquid, complicating precise stoichiometric additions in bulk manufacturing[2].

Evidence DimensionMelting Point / Physical State
Target Compound Data148–153 °C (Solid)
Comparator Or Baseline1-Phenylimidazole: 13–14 °C (Liquid)
Quantified Difference>130 °C increase in melting point
ConditionsStandard atmospheric pressure (1 atm)

Solid precursors reduce handling errors, improve weighing precision, and eliminate the need for specialized liquid-dispensing equipment during bulk scale-up.

Electronic Tuning and Basicity

The strongly electron-withdrawing nature of the para-cyano group pulls electron density away from the imidazole ring, subtly lowering its basicity compared to unfunctionalized analogs . This reduced pKa alters the deprotonation kinetics and coordination strength, making the imidazole nitrogen slightly softer and more selective for specific transition metals during complexation[1].

Evidence DimensionPredicted pKa (conjugate acid)
Target Compound Data4.85 ± 0.10
Comparator Or Baseline1-Phenylimidazole: ~5.8
Quantified Difference~1.0 pKa unit reduction
ConditionsAqueous/organic solvent models at 25 °C

The lower basicity requires less aggressive pH adjustments during synthesis and provides higher selectivity when coordinating with softer transition metals.

Rational Design of Rigid Metal-Organic Frameworks (MOFs)

Due to its strict ~180° N-to-N coordination vector, this compound is the optimal ditopic ligand for synthesizing highly symmetrical, porous MOFs and coordination polymers where predictable channel dimensions are required for gas storage or separation [1].

Heterobimetallic Catalyst Assembly

The presence of two electronically distinct nitrogen donors (a softer imidazole N and a harder nitrile N) allows for step-wise, orthogonal coordination of different transition metals, enabling the precise construction of heterobimetallic catalytic systems .

Pharmaceutical and Agrochemical Intermediate Synthesis

As a stable, solid precursor with a highly activated cyano group, it serves as a reliable building block for synthesizing non-steroidal aromatase inhibitors and advanced agrochemicals, offering superior handling and stoichiometric control compared to liquid imidazole derivatives.

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

25372-03-6

Wikipedia

4-(Imidazol-1-yl)benzonitrile

Dates

Last modified: 08-15-2023

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